molecular formula C19H15NO7 B11981815 2,8-Dimethyl-3-(4-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate CAS No. 302904-19-4

2,8-Dimethyl-3-(4-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B11981815
CAS No.: 302904-19-4
M. Wt: 369.3 g/mol
InChI Key: ZHFIUXRKENFPTQ-UHFFFAOYSA-N
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Description

2,8-Dimethyl-3-(4-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethyl-3-(4-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions to form the chromen-4-one core.

    Nitration: The chromen-4-one core is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyl-3-(4-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, mild conditions.

    Substitution: Sodium hydroxide, other nucleophiles, typically in aqueous or organic solvents.

Major Products Formed

    Oxidation: Corresponding oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,8-Dimethyl-3-(4-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.

    Pharmacology: It is investigated for its ability to interact with specific biological targets, such as enzymes and receptors, which may lead to the development of new therapeutic agents.

    Materials Science: The compound’s chromen-4-one core makes it a candidate for the development of organic electronic materials and fluorescent probes.

Mechanism of Action

The mechanism of action of 2,8-Dimethyl-3-(4-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and chromen-4-one core play crucial roles in its biological activity, allowing it to modulate various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,8-Dimethyl-3-(4-aminophenoxy)-4-oxo-4H-chromen-7-yl acetate: Similar structure but with an amino group instead of a nitro group.

    2,8-Dimethyl-3-(4-hydroxyphenoxy)-4-oxo-4H-chromen-7-yl acetate: Similar structure but with a hydroxyl group instead of a nitro group.

    2,8-Dimethyl-3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl acetate: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

2,8-Dimethyl-3-(4-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific biological interactions and developing new therapeutic agents.

Properties

CAS No.

302904-19-4

Molecular Formula

C19H15NO7

Molecular Weight

369.3 g/mol

IUPAC Name

[2,8-dimethyl-3-(4-nitrophenoxy)-4-oxochromen-7-yl] acetate

InChI

InChI=1S/C19H15NO7/c1-10-16(26-12(3)21)9-8-15-17(22)19(11(2)25-18(10)15)27-14-6-4-13(5-7-14)20(23)24/h4-9H,1-3H3

InChI Key

ZHFIUXRKENFPTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)[N+](=O)[O-])C)OC(=O)C

Origin of Product

United States

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